molecular formula C20H20ClN3O3S B2680998 6-chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897471-22-6

6-chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2680998
CAS No.: 897471-22-6
M. Wt: 417.91
InChI Key: LGDDTTVIZBRWJU-UHFFFAOYSA-N
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Description

6-chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where piperazine reacts with the benzothiazole derivative.

    Addition of the 3,4-Dimethoxybenzoyl Group: The final step involves the acylation of the piperazine derivative with 3,4-dimethoxybenzoyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Acylation and Alkylation: The piperazine moiety can undergo further acylation or alkylation reactions to introduce additional functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential antipsychotic effects . The exact pathways and molecular interactions are still under investigation, but the compound’s structure allows it to fit into the binding sites of these receptors effectively.

Comparison with Similar Compounds

Similar compounds to 6-chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole include other benzothiazole derivatives and piperazine-containing compounds. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-16-6-3-13(11-17(16)27-2)19(25)23-7-9-24(10-8-23)20-22-15-5-4-14(21)12-18(15)28-20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDDTTVIZBRWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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